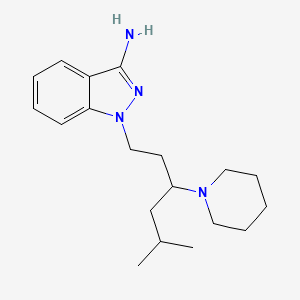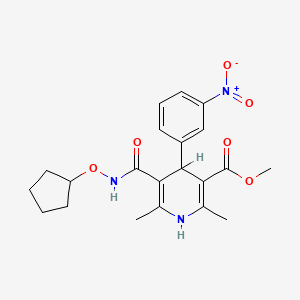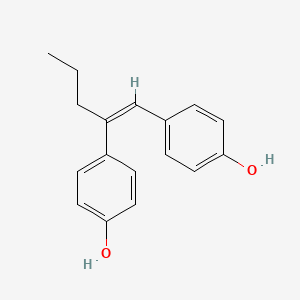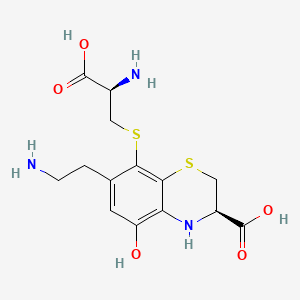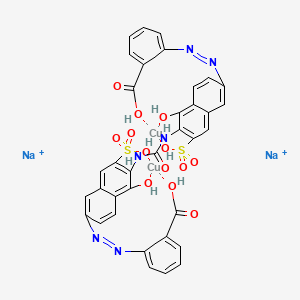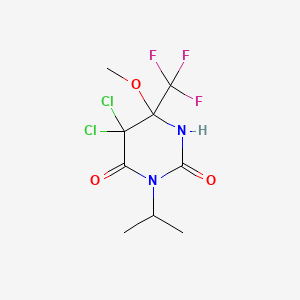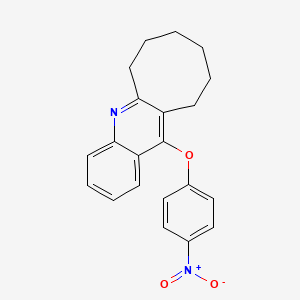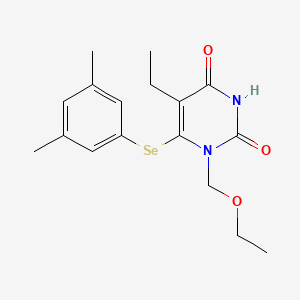
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- typically involves multiple steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenol reagent and a suitable leaving group on the aromatic ring.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be attached through an alkylation reaction using ethyl chloroformate or a similar reagent.
Addition of the Ethyl Group: The ethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to a selenide or diselenide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides or diselenides.
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its seleno group is of particular interest due to its potential antioxidant properties and ability to interact with biological macromolecules.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. The presence of the seleno group suggests possible roles in cancer therapy, as selenium-containing compounds have been shown to exhibit anticancer activity.
Industry
In industrial applications, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also make it suitable for use in catalysis or as a precursor for other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- involves its interaction with molecular targets such as enzymes or receptors. The seleno group can participate in redox reactions, potentially modulating the activity of redox-sensitive proteins. The ethoxymethyl and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with a thio group instead of a seleno group.
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with an amino group instead of a seleno group.
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)methyl)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with a methyl group instead of a seleno group.
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- distinguishes it from its analogs. Selenium-containing compounds often exhibit unique biological activities and chemical reactivity compared to their sulfur or nitrogen analogs. This uniqueness makes the compound a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
172256-02-9 |
|---|---|
Molekularformel |
C17H22N2O3Se |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3Se/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI-Schlüssel |
DDWRATYKXBGTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



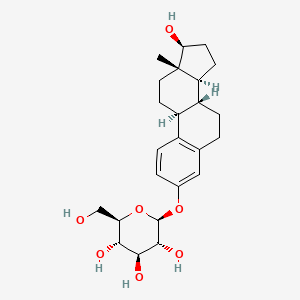
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
